2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole
Overview
Description
2-Phenyl-5-(trifluoromethyl)-1,3-benzoxazole (PTFB) is an organic compound with a wide range of applications in the field of organic synthesis. It is a versatile and highly reactive molecule, which can be used in a variety of reactions as a building block for the synthesis of other organic compounds. PTFB is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it is used in the synthesis of polymers and other materials.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole involves the condensation of 2-aminophenyl-5-trifluoromethylbenzoate with salicylaldehyde followed by cyclization to form the benzoxazole ring.
Starting Materials
2-aminophenyl-5-trifluoromethylbenzoate, salicylaldehyde, sodium methoxide, acetic acid, ethanol
Reaction
Step 1: Dissolve 2-aminophenyl-5-trifluoromethylbenzoate (1.0 equiv) and salicylaldehyde (1.2 equiv) in ethanol., Step 2: Add sodium methoxide (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours., Step 3: Add acetic acid to the reaction mixture to quench the reaction., Step 4: Purify the crude product by column chromatography to obtain the intermediate product, 2-(2-hydroxyphenyl)-5-(trifluoromethyl)benzoxazole., Step 5: Cyclize the intermediate product by heating it in acetic acid at 120°C for 4 hours., Step 6: Purify the final product by column chromatography to obtain 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole.
Scientific Research Applications
2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole has a variety of applications in scientific research. It is used as a starting material in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it is used as a reagent in the synthesis of polymers and other materials. 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole is also used as a catalyst in the synthesis of organic compounds, and it is used as a mediator in the synthesis of heterocyclic compounds.
Mechanism Of Action
The mechanism of action of 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole is complex and involves several steps. The first step is the protonation of the carboxylic acid group of the 4-chlorobenzoic acid, producing an intermediate compound known as 4-chloro-2-trifluoromethylbenzoic acid. This intermediate then undergoes a nucleophilic substitution reaction with phenylmagnesium bromide, producing the desired product, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole are not well understood. However, it has been suggested that 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole may have some effect on enzymes involved in the synthesis of proteins, as well as on the activity of certain enzymes involved in the metabolism of drugs. In addition, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole has been shown to interact with certain receptor sites in the body, suggesting that it may have some effect on the regulation of certain physiological processes.
Advantages And Limitations For Lab Experiments
2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole has several advantages for use in laboratory experiments. It is a highly reactive molecule, which can be used in a variety of reactions as a building block for the synthesis of other organic compounds. In addition, it is relatively inexpensive and easy to obtain, making it an ideal starting material for a variety of organic synthesis reactions. However, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole is also highly toxic and should be handled with caution.
Future Directions
The potential future directions for the use of 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole are numerous. One potential direction is the use of 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole as a starting material for the synthesis of new pharmaceuticals and agrochemicals. In addition, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole could be used as a catalyst in the synthesis of polymers and other materials, or as a reagent in the synthesis of heterocyclic compounds. Finally, 2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole may be useful in the development of new methods for the synthesis of organic compounds.
properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)10-6-7-12-11(8-10)18-13(19-12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDUFIPAMKJQAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439329 | |
Record name | Benzoxazole, 2-phenyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxazole, 2-phenyl-5-(trifluoromethyl)- | |
CAS RN |
143925-49-9 | |
Record name | Benzoxazole, 2-phenyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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